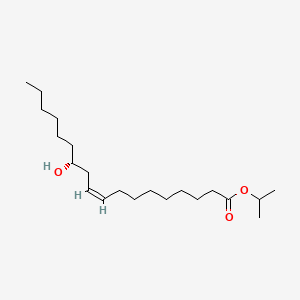

Isopropyl ricinoleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl ricinoleate is a useful research compound. Its molecular formula is C21H40O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cosmetic Applications

Emollient Properties

- IPR is recognized for its ability to enhance skin feel and appearance. It provides better gloss and shine compared to traditional emollients like isopropyl myristate (IPM) due to its higher refractive index. Studies have shown that IPR leaves minimal residue and tackiness after application, making it an attractive alternative in cosmetic formulations .

Sensory Evaluation

- In sensory evaluation studies, both IPR and IPM demonstrated low tackiness and residue levels. However, IPR was preferred for its superior aesthetic qualities, which include a smoother application and better skin conditioning effects .

Stability and Formulation

- IPR's stability in various formulations allows it to be used in creams, lotions, and other topical products without compromising efficacy. Its compatibility with other cosmetic ingredients enhances formulation versatility .

Pharmaceutical Applications

Transdermal Drug Delivery

- Research indicates that ricinoleic acid can enhance the transdermal penetration of other drugs. As a derivative, IPR may similarly facilitate drug absorption through the skin barrier, making it a candidate for use in transdermal patches and topical medications .

Safety Profile

- Safety assessments of castor oil derivatives demonstrate low toxicity levels. Studies indicate that IPR does not exhibit significant irritant or sensitization potential, supporting its use in pharmaceutical applications .

Industrial Applications

Lubricants and Plasticizers

- IPR has been explored as a potential lubricant and plasticizer in various industrial applications due to its favorable rheological properties. Its biodegradable nature aligns with increasing demands for environmentally friendly industrial materials .

Case Studies

Comparative Study on Emollients

- A study compared the performance of IPR against IPM in cosmetic formulations. The findings indicated that IPR not only provided superior sensory properties but also maintained lower transepidermal water loss (TEWL), indicating better skin hydration capabilities .

| Parameter | This compound (IPR) | Isopropyl Myristate (IPM) |

|---|---|---|

| Gloss | Higher | Lower |

| Tackiness | Minimal | Minimal |

| Residue after spreading | Low | Low |

| TEWL | Lower | Higher |

Environmental Considerations

The synthesis of IPR using enzyme-catalyzed methods presents an eco-friendly alternative to traditional chemical synthesis routes. This green chemistry approach reduces the environmental footprint associated with production processes and aligns with global sustainability goals .

Analyse Des Réactions Chimiques

Optimized Reaction Conditions

| Parameter | Optimal Value | Conversion Efficiency |

|---|---|---|

| Temperature | 40°C | 91% esterification |

| Enzyme loading | 4% (w/w) | |

| Acid:Alcohol ratio | 1:1 | |

| Reaction time | 4 hours |

Enzyme Reusability

| Cycle | 1 | 2 | 3 | 4 | 5 |

|---|---|---|---|---|---|

| Yield | 91% | 85% | 80% | <70% | <60% |

Lipozyme 435 retains >80% efficiency for three cycles, making it cost-effective for industrial applications .

Secondary Reactions: Estolide Formation

IPR’s hydroxyl group at the 12th position enables intermolecular esterification, forming ricinoleic acid estolides as a side product. This occurs when the lipase catalyzes esterification between the hydroxyl group of one IPR molecule and the carboxyl group of another .

Key Observations

-

Catalyst : Non-specific activity of Candida antarctica lipase drives estolide synthesis .

-

Impact : Estolides reduce IPR purity but are structurally similar, complicating separation .

FT-IR Analysis

| Functional Group | Ricinoleic Acid (cm⁻¹) | IPR (cm⁻¹) |

|---|---|---|

| O-H (carboxylic acid) | 2500–3300 (broad) | — |

| O-H (12th position) | 3250–3550 | 3250–3550 |

| C=O (ester) | — | 1732.56 |

The disappearance of the carboxylic acid O-H stretch and emergence of the ester carbonyl peak (1732 cm⁻¹) confirm successful esterification .

Reaction Challenges and Solutions

Propriétés

Numéro CAS |

71685-99-9 |

|---|---|

Formule moléculaire |

C21H40O3 |

Poids moléculaire |

340.5 g/mol |

Nom IUPAC |

propan-2-yl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C21H40O3/c1-4-5-6-13-16-20(22)17-14-11-9-7-8-10-12-15-18-21(23)24-19(2)3/h11,14,19-20,22H,4-10,12-13,15-18H2,1-3H3/b14-11-/t20-/m1/s1 |

Clé InChI |

SDYPTODXHIAHDF-HXUWFJFHSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC(C)C)O |

SMILES isomérique |

CCCCCC[C@H](CC=CCCCCCCCC(=O)OC(C)C)O |

SMILES canonique |

CCCCCCC(CC=CCCCCCCCC(=O)OC(C)C)O |

Key on ui other cas no. |

71685-99-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.